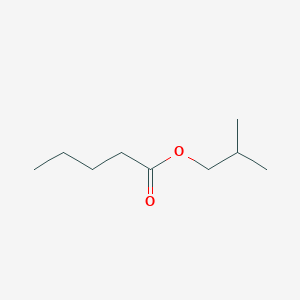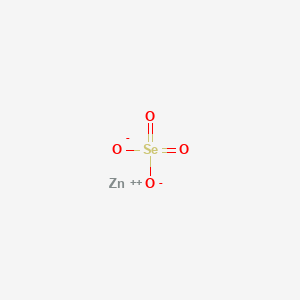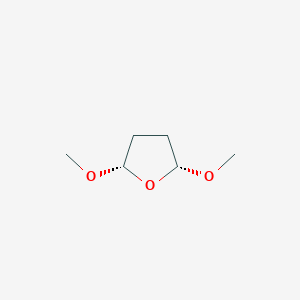
Germanium arsenide (GeAs)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium arsenide (GeAs) is a compound of germanium and arsenic, with the chemical formula GeAs. It is a semiconductor material that has been extensively studied for its potential applications in electronics and optoelectronics. GeAs has unique properties that make it an attractive material for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of Germanium arsenide (GeAs) is not fully understood. However, it is believed that Germanium arsenide (GeAs) acts as a semiconductor material, which means that it can conduct electricity under certain conditions. Germanium arsenide (GeAs) has a unique crystal structure that allows it to exhibit interesting electronic and optical properties.
Effets Biochimiques Et Physiologiques
Germanium arsenide (GeAs) has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Germanium arsenide (GeAs) nanoparticles can induce oxidative stress and DNA damage in cells. Further research is needed to fully understand the potential health effects of Germanium arsenide (GeAs).
Avantages Et Limitations Des Expériences En Laboratoire
Germanium arsenide (GeAs) has several advantages for use in lab experiments. It is a semiconductor material with unique electronic and optical properties, making it an attractive material for use in electronic and optoelectronic devices. Germanium arsenide (GeAs) is also relatively easy to synthesize using CVD, MBE, or MOCVD methods. However, Germanium arsenide (GeAs) has some limitations, including its toxicity and potential health effects.
Orientations Futures
There are several future directions for research on Germanium arsenide (GeAs). One area of research is the development of new synthesis methods that can produce high-quality Germanium arsenide (GeAs) with fewer impurities. Another area of research is the study of the electronic and optical properties of Germanium arsenide (GeAs), particularly its potential applications in spintronics. Additionally, more research is needed to fully understand the potential health effects of Germanium arsenide (GeAs) and its nanoparticles.
Méthodes De Synthèse
Germanium arsenide (GeAs) can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metal-organic chemical vapor deposition (MOCVD). CVD is the most commonly used method for the synthesis of Germanium arsenide (GeAs). In this method, germanium and arsenic precursors are introduced into a reaction chamber where they react to form Germanium arsenide (GeAs).
Applications De Recherche Scientifique
Germanium arsenide (GeAs) has been widely used in scientific research applications, including electronic and optoelectronic devices, photovoltaic cells, and thermoelectric materials. It has also been used in the fabrication of high-speed transistors, infrared detectors, and solar cells. Germanium arsenide (GeAs) has shown promising results in the field of spintronics, which involves the manipulation of the spin of electrons for information processing.
Propriétés
Numéro CAS |
12271-72-6 |
|---|---|
Nom du produit |
Germanium arsenide (GeAs) |
Formule moléculaire |
AsGe |
Poids moléculaire |
147.55 g/mol |
Nom IUPAC |
arsanylidynegermanium |
InChI |
InChI=1S/AsGe/c1-2 |
Clé InChI |
OEOKQRBZALRLDT-UHFFFAOYSA-N |
SMILES |
[Ge]#[As] |
SMILES canonique |
[Ge]#[As] |
Autres numéros CAS |
12271-72-6 |
Synonymes |
germanium arsenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




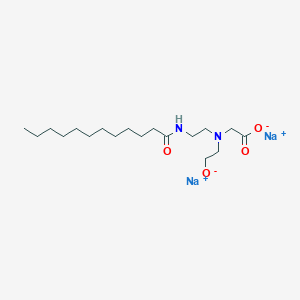

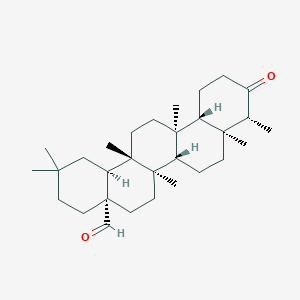
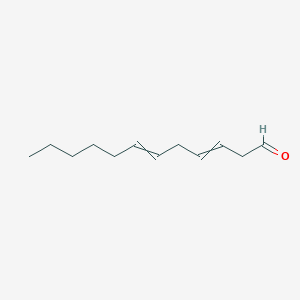

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)



